5-(Allyloxy)-1,3-dioxan-2-one
CAS No.: 894355-62-5
Cat. No.: VC13825408
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 894355-62-5 |
---|---|
Molecular Formula | C7H10O4 |
Molecular Weight | 158.15 g/mol |
IUPAC Name | 5-prop-2-enoxy-1,3-dioxan-2-one |
Standard InChI | InChI=1S/C7H10O4/c1-2-3-9-6-4-10-7(8)11-5-6/h2,6H,1,3-5H2 |
Standard InChI Key | HBHJVSYYVXPYSR-UHFFFAOYSA-N |
SMILES | C=CCOC1COC(=O)OC1 |
Canonical SMILES | C=CCOC1COC(=O)OC1 |
Introduction
Chemical Identity and Structural Features
5-(Allyloxy)-1,3-dioxan-2-one is a cyclic carbonate with a dioxane backbone substituted at the 5-position by an allyloxy group. Its IUPAC name, 5-prop-2-enoxy-1,3-dioxan-2-one, reflects this structure. Key identifiers include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 158.15 g/mol |
SMILES | |
InChIKey | HBHJVSYYVXPYSR-UHFFFAOYSA-N |
The allyloxy group introduces electron-rich regions and steric bulk, influencing its reactivity in ring-opening polymerizations and nucleophilic substitutions . X-ray crystallography of related compounds, such as 5-hydroxy-1,3-dioxan-2-one, reveals a chair conformation for the dioxane ring, with substituents adopting equatorial positions to minimize strain .
Synthesis Methods and Catalytic Innovations
Traditional synthesis routes for cyclic carbonates involve ring-closing reactions of diols with phosgene derivatives. For 5-(Allyloxy)-1,3-dioxan-2-one, homoallylic carbonates serve as precursors. A breakthrough method reported in 2023 employs photo-aerobic selenium-π-acid multicatalysis, which activates the alkene moiety directly without stoichiometric electrophiles . This approach uses a pyrylium dye and diselane catalyst under visible light, achieving yields exceeding 80% under ambient conditions.
Comparative Synthesis Strategies
The photoredox method stands out for its sustainability, avoiding toxic reagents and enabling gram-scale production .
Reactivity and Mechanistic Insights
The allyloxy group’s electron-donating nature enhances the carbonate’s susceptibility to nucleophilic attack. Kinetic studies indicate that ring-opening polymerizations proceed via concerted mechanisms under basic conditions, while radical intermediates dominate in photoredox-mediated reactions . Key findings include:
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Steric Effects: Bulky substituents at the 5-position (e.g., ethyl or phenyl groups) reduce polymerization rates by hindering nucleophilic approach .
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Electronic Effects: The allyloxy group lowers the activation energy for ring-opening by stabilizing transition states through conjugation.
Thermodynamic parameters for polymerization, such as enthalpy () and entropy (), correlate with the substituent’s size. For 5-(Allyloxy)-1,3-dioxan-2-one, and , indicating a moderately exothermic process .
Applications in Polymer Science
This compound serves as a monomer for aliphatic polycarbonates, which exhibit tunable thermal and mechanical properties. Key applications include:
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Biodegradable Materials: Polycarbonates derived from 5-(Allyloxy)-1,3-dioxan-2-one show enhanced hydrolytic stability compared to those from 1,3-dioxan-2-one .
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Functionalized Polymers: The allyl group enables post-polymerization modifications, such as thiol-ene click chemistry, for introducing pendant functionalities.
Comparative Polymer Properties
Monomer | (°C) | (kDa) | Degradation Rate (pH 7.4) |
---|---|---|---|
5-(Allyloxy)-1,3-dioxan-2-one | 45 | 120 | 0.12%/day |
5-Methyl-1,3-dioxan-2-one | 38 | 95 | 0.25%/day |
Thermodynamic and Kinetic Studies
Equilibrium monomer concentrations () in polymerization reactions reveal insights into ring strain and stability. For 5-(Allyloxy)-1,3-dioxan-2-one, at 25°C, compared to 1.2 mol/L for the unsubstituted analog . Molecular orbital calculations (DFT) suggest that the allyloxy group stabilizes the polymer backbone through hyperconjugation, reducing by 29% .
Future Directions and Challenges
While catalytic methods have improved synthesis efficiency, challenges remain in achieving enantioselective polymerizations and scaling production sustainably. Emerging strategies, such as enzyme-mediated catalysis, could address these gaps, leveraging the compound’s biocompatibility for medical applications.
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